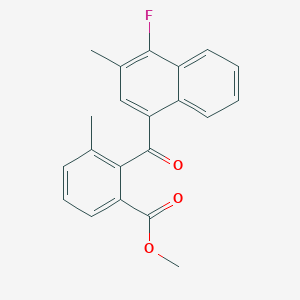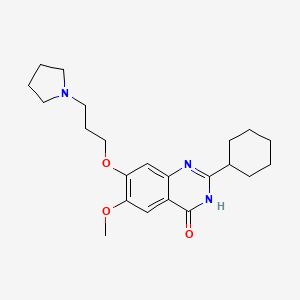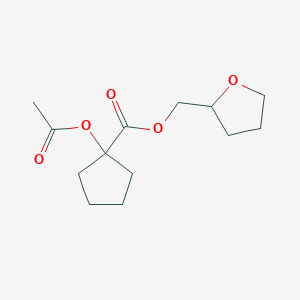
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is a chemical compound with a complex structure that includes both oxolane and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate typically involves the reaction of oxolan-2-ylmethyl with 1-acetyloxycyclopentane-1-carboxylate under specific conditions. One common method involves the use of phase-transfer catalysis to facilitate the reaction between the two components . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid: Similar structure but with different functional groups.
Ethyl 2-oxocyclopentanecarboxylate: Shares the cyclopentane ring but differs in the ester group.
Uniqueness
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is unique due to its combination of oxolane and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
6946-60-7 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-10(14)18-13(6-2-3-7-13)12(15)17-9-11-5-4-8-16-11/h11H,2-9H2,1H3 |
InChI Key |
KVVOWMFVJIPGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCC1)C(=O)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
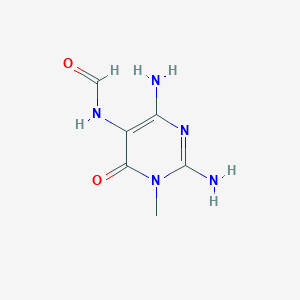
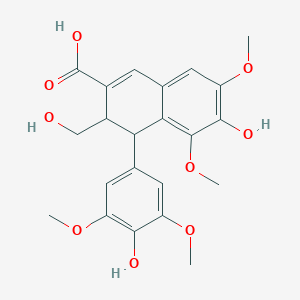





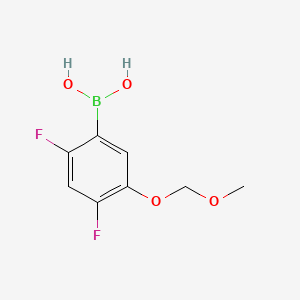

![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
